N-((3-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine

Description

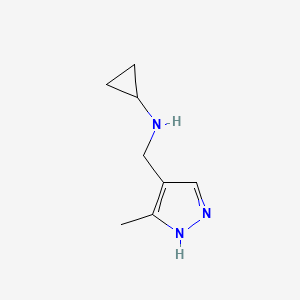

N-((3-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine is a small-molecule organic compound featuring a pyrazole core substituted with a methyl group at the 3-position and a cyclopropanamine moiety linked via a methylene bridge at the 4-position. This compound is structurally analogous to several derivatives explored in medicinal chemistry, particularly as intermediates in drug discovery pipelines targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

N-[(5-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6-7(5-10-11-6)4-9-8-2-3-8/h5,8-9H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNWUMUWXPPWTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)CNC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine typically involves the reaction of 3-methyl-1H-pyrazole with cyclopropanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies, such as automated reactors and real-time monitoring systems, ensures consistent quality and efficiency in the production process. Safety measures are also implemented to handle the reactive intermediates and by-products generated during the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((3-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

N-((3-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((3-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of pyrazole-derived amines. Key structural analogs and their distinguishing features are summarized below:

Structural Variations and Molecular Properties

Key Observations:

Amine Group Variations:

- Replacement of cyclopropanamine with propan-1-amine () removes ring strain, likely increasing conformational flexibility and altering pharmacokinetic properties.

Synthetic Accessibility:

- The target compound and its analogs are synthesized via nucleophilic substitution or coupling reactions. For example, describes a copper-catalyzed coupling of cyclopropanamine with iodopyrazole derivatives, yielding 17.9% isolated product .

Physicochemical and Pharmacological Insights

- Thermal Stability: The pyridin-3-yl analog () has a reported melting point of 104–107°C, suggesting higher crystallinity compared to aliphatic-substituted derivatives.

- Spectroscopic Data: Cyclopropanamine-containing compounds show distinct $^1$H NMR signals for the cyclopropane protons (e.g., δ ~1.38 ppm for CH$_3$ in ).

- Biological Relevance: Pyrazole-cyclopropanamine hybrids are frequently explored as kinase inhibitors or GPCR modulators.

Biological Activity

N-((3-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring linked to a pyrazole moiety. Its molecular formula is , and it has been studied for its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer properties.

Target Enzymes and Pathways

Research indicates that this compound may influence several key pathways:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic processes, thereby affecting cell proliferation and survival.

- Receptor Modulation : The compound might interact with receptors that are pivotal in signaling pathways related to cancer and inflammation.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. The compound's efficacy against bacteria and fungi highlights its potential as a therapeutic agent in treating infections.

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, suggesting it may serve as a lead compound for developing new cancer therapies.

Case Studies

- Antiparasitic Activity : A study evaluated the antiparasitic effects of N-substituted pyrazoles, including derivatives of this compound. Results showed significant inhibition against Plasmodium species, with some analogs demonstrating low EC50 values, indicating potent activity .

- Inhibition of Kinase Activity : Another investigation focused on the compound's ability to inhibit specific kinases associated with cancer progression. The findings revealed that certain derivatives maintained activity against mutations commonly found in oncogenic kinases, suggesting a potential for targeted cancer therapies .

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.